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2-Bromo-3-(1-isopropylpyrrolidin-2-yl)pyridine
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Overview
Description
2-Bromo-3-(1-isopropylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C12H17BrN2 It is a brominated pyridine derivative, which incorporates a pyrrolidine ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(1-isopropylpyrrolidin-2-yl)pyridine typically involves the bromination of 3-(1-isopropylpyrrolidin-2-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(1-isopropylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-(1-isopropylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C12H17BrN2 |
---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
2-bromo-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H17BrN2/c1-9(2)15-8-4-6-11(15)10-5-3-7-14-12(10)13/h3,5,7,9,11H,4,6,8H2,1-2H3 |
InChI Key |
IKUUAUAOTITBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=C(N=CC=C2)Br |
Origin of Product |
United States |
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